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Compound of Interest

Compound Name:
Ethyl 2-

phenylcyclopropanecarboxylate

Cat. No.: B027293 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of

Ethyl 2-Phenylcyclopropanecarboxylate's Spectroscopic Signature Compared to Structurally

Related Analogs.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate,

alongside two structurally related cyclopropane derivatives: ethyl 2-

methylcyclopropanecarboxylate and methyl 2-phenylcyclopropanecarboxylate. The

objective is to offer a clear, data-driven resource for the identification, characterization, and

quality control of these compounds, which are valuable building blocks in organic synthesis and

medicinal chemistry.

¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for ethyl 2-
phenylcyclopropanecarboxylate and its analogs. All data is reported for samples dissolved in

deuterated chloroform (CDCl₃), with chemical shifts (δ) expressed in parts per million (ppm)

relative to tetramethylsilane (TMS).

Ethyl 2-Phenylcyclopropanecarboxylate Isomers
Table 1: ¹H NMR Data for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate in CDCl₃
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Assignment

trans-Ethyl 2-

Phenylcyclopropanecarboxyl

ate

cis-Ethyl 2-

Phenylcyclopropanecarboxyl

ate

H-2 (CH-Ph)
2.53 (ddd, J = 9.2, 6.5, 4.2 Hz,

1H)

2.95 (ddd, J = 9.0, 7.8, 4.5 Hz,

1H)

H-1 (CH-COOEt)
1.90 (ddd, J = 8.5, 5.2, 4.2 Hz,

1H)

2.15 (ddd, J = 9.0, 8.0, 5.0 Hz,

1H)

H-3a (CH₂)
1.58 (ddd, J = 9.2, 5.2, 4.0 Hz,

1H)

1.65 (ddd, J = 8.0, 6.5, 4.5 Hz,

1H)

H-3b (CH₂)
1.27 (ddd, J = 6.5, 5.2, 4.0 Hz,

1H)

1.30 (ddd, J = 6.5, 5.0, 4.5 Hz,

1H)

Ar-H 7.20-7.35 (m, 5H) 7.15-7.30 (m, 5H)

-OCH₂CH₃ 4.15 (q, J = 7.1 Hz, 2H) 3.85 (q, J = 7.1 Hz, 2H)

-OCH₂CH₃ 1.25 (t, J = 7.1 Hz, 3H) 0.95 (t, J = 7.1 Hz, 3H)

Table 2: ¹³C NMR Data for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate in CDCl₃
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Assignment

trans-Ethyl 2-

Phenylcyclopropanecarboxyl

ate

cis-Ethyl 2-

Phenylcyclopropanecarboxyl

ate

C=O 173.1 171.5

Ar-C (ipso) 140.2 137.8

Ar-C (ortho) 128.5 129.0

Ar-C (meta) 126.5 128.4

Ar-C (para) 126.2 126.8

-OCH₂CH₃ 60.5 60.3

C-2 (CH-Ph) 26.3 28.7

C-1 (CH-COOEt) 24.1 25.9

C-3 (CH₂) 16.8 15.2

-OCH₂CH₃ 14.3 13.9

Alternative Cyclopropane Esters
Table 3: ¹H NMR Data for Alternative Cyclopropane Esters in CDCl₃
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Assignment

Ethyl 2-

Methylcyclopropanecarboxyl

ate (mixture of isomers)

Methyl 2-

Phenylcyclopropanecarboxyl

ate (trans)

Cyclopropyl-H 0.60-1.80 (m)

2.50 (ddd, J = 9.1, 6.6, 4.1 Hz,

1H), 1.88 (ddd, J = 8.4, 5.3,

4.1 Hz, 1H), 1.55 (ddd, J = 9.1,

5.3, 4.0 Hz, 1H), 1.25 (ddd, J =

6.6, 5.3, 4.0 Hz, 1H)

Ar-H - 7.20-7.35 (m, 5H)

-OCH₂CH₃ / -OCH₃ 4.05 (q, J = 7.1 Hz) 3.70 (s, 3H)

-OCH₂CH₃ / -CH₃ 1.20 (t, J = 7.1 Hz) -

-CH₃ (cyclopropyl) 1.15 (d, J = 6.2 Hz) -

Table 4: ¹³C NMR Data for Alternative Cyclopropane Esters in CDCl₃

Assignment

Ethyl 2-

Methylcyclopropanecarboxyl

ate (mixture of isomers)

Methyl 2-

Phenylcyclopropanecarboxyl

ate (trans)

C=O 174.2 173.8

Ar-C (ipso) - 140.1

Ar-C (ortho) - 128.5

Ar-C (meta) - 126.5

Ar-C (para) - 126.3

-OCH₂CH₃ / -OCH₃ 59.8 51.8

Cyclopropyl-C 22.5, 18.9, 15.3 26.1, 24.3, 16.7

-OCH₂CH₃ / -CH₃ 14.3 -

-CH₃ (cyclopropyl) 17.5 -
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Experimental Protocol
The NMR spectra were acquired on a standard 400 MHz or 500 MHz spectrometer. Samples

were prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). For ¹H NMR, 16 to 32 scans were typically accumulated, while

for ¹³C NMR, 512 to 1024 scans were required to achieve a satisfactory signal-to-noise ratio.

Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Data Interpretation and Structural Correlations
The stereochemistry of the ethyl 2-phenylcyclopropanecarboxylate isomers significantly

influences their NMR spectra.

trans-isomer

cis-isomer

Phenyl and ester groups on opposite sides

H-2 (CH-Ph)
~2.53 ppm

H-1 (CH-COOEt)
~1.90 ppm

Smaller J-coupling between H-1 and H-2
(trans ~4-5 Hz)

H-2 (CH-Ph)
~2.95 ppm (deshielded)

Anisotropic effect of ester group
H-1 (CH-COOEt)

~2.15 ppm (deshielded)

Anisotropic effect of phenyl group

Phenyl and ester groups on the same side

Larger J-coupling between H-1 and H-2
(cis ~8-9 Hz)

Click to download full resolution via product page

Caption: Key ¹H NMR differences between cis and trans isomers.
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In the cis isomer, the proximity of the phenyl and ethyl ester groups leads to through-space

deshielding effects. This results in the downfield shift of the cyclopropyl protons H-1 and H-2

compared to the trans isomer. Furthermore, the vicinal coupling constant (JH1-H2) is

characteristically larger for the cis isomer (~8-9 Hz) than for the trans isomer (~4-5 Hz), a

crucial diagnostic feature for stereochemical assignment.

The ¹³C NMR spectra also reflect these stereochemical differences, with the cyclopropyl

carbons of the cis isomer generally appearing at a slightly downfield chemical shift.

Experimental and Data Analysis Workflow
The process of obtaining and interpreting NMR data for these compounds follows a

standardized workflow.
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Experimental

Data Processing

Analysis

Sample Preparation
(10-20 mg in 0.6 mL CDCl3)

NMR Data Acquisition
(1H and 13C spectra)

Fourier Transform &
Phase Correction

Chemical Shift Referencing
(to TMS or solvent)

Peak Picking &
Integration (1H)

Signal Assignment
(Chemical Shift, Multiplicity, J-coupling)

Stereochemical Assignment
(Comparison of cis/trans data)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.
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This systematic approach ensures the generation of high-quality, reproducible data, which is

fundamental for accurate structural elucidation and comparative analysis. The detailed

spectroscopic data and workflows presented in this guide serve as a valuable reference for

researchers working with ethyl 2-phenylcyclopropanecarboxylate and related compounds.

To cite this document: BenchChem. [A Comparative Guide to the NMR Spectroscopic Data
of Ethyl 2-Phenylcyclopropanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027293#nmr-spectroscopic-data-for-ethyl-2-
phenylcyclopropanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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